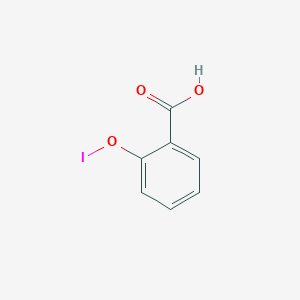

2-(Iodooxy)benzoic acid

Description

Historical Context and Evolution of IBX in Organic Synthesis

The compound 2-(Iodooxy)benzoic acid was first synthesized in 1893. chemicalbook.com However, for nearly a century, its utility in organic synthesis was largely overlooked. A significant hurdle to its widespread application was its poor solubility in common organic solvents. chemicalbook.comwikipedia.orgacs.orgorientjchem.org This practical limitation meant that reactions using IBX were often sluggish and required harsh conditions.

A pivotal moment in the history of IBX came in 1994 when it was discovered that the reagent is soluble in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comchembk.com This finding unlocked the true potential of IBX, revealing it to be a highly efficient and selective oxidant for a variety of functional groups, most notably for the conversion of alcohols to aldehydes and ketones. chemicalbook.comslideshare.net This discovery led to a surge in research and a renewed interest in the applications of IBX in organic synthesis. chemicalbook.com

The preparation of IBX itself has also evolved. It is commonly synthesized by the oxidation of 2-iodobenzoic acid. wikipedia.orgorientjchem.orgwikipedia.org Modern methods often employ potassium bromate (B103136) or, more favorably, Oxone® (a triple salt of potassium peroxymonosulfate) in water, providing a more environmentally friendly and high-yielding procedure. wikipedia.orgorientjchem.orgorientjchem.org

Structural Classification within Hypervalent Iodine(V) Reagents

IBX is a prominent member of the hypervalent iodine(V) family of reagents. orientjchem.orgfrontiersin.org Hypervalent iodine compounds are characterized by an iodine atom that exceeds the standard octet of electrons in its valence shell. In the case of pentavalent iodine reagents like IBX, the iodine atom is in a +5 oxidation state.

Structurally, IBX exists as a cyclic tautomer, 1-hydroxy-1λ⁵,2-benziodoxole-1,3-dione, rather than an open-chain carboxylic acid. wikipedia.org This cyclic structure is a key feature of its reactivity. The presence of the carboxyl group ortho to the iodyl group allows for the formation of this stable five-membered ring.

IBX is a precursor to another widely used hypervalent iodine(V) oxidant, the Dess-Martin periodinane (DMP). chemicalbook.comorganic-chemistry.orgcommonorganicchemistry.comwikipedia.org DMP is prepared by the acetylation of IBX and offers the advantage of being more soluble in common organic solvents like dichloromethane (B109758). chemicalbook.comcommonorganicchemistry.comwikipedia.org However, IBX itself has unique reactivity profiles, such as the ability to oxidize 1,2-diols without cleavage of the carbon-carbon bond, a reaction that is often promoted by DMP. chem-station.comrsc.org

Fundamental Role as an Oxidant in Organic Chemistry

The primary and most celebrated role of IBX in organic chemistry is as a mild and selective oxidizing agent. wikipedia.orgfrontiersin.org Its most frequent application is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgresearchgate.netaudreyli.com A key advantage of IBX is its high chemoselectivity; it can oxidize alcohols without affecting many other common functional groups, such as esters, amides, and even amines (when protonated). orientjchem.orgorientjchem.org Furthermore, over-oxidation of primary alcohols to carboxylic acids is generally not observed under standard reaction conditions. orientjchem.orgorientjchem.org

The scope of IBX as an oxidant extends beyond simple alcohol oxidation. It is effective in oxidizing a variety of other substrates, including:

Benzylic and allylic positions: IBX can oxidize carbons adjacent to aromatic rings or double bonds. orientjchem.orgorganic-chemistry.org

Carbons α to carbonyl groups: This allows for the synthesis of α,β-unsaturated carbonyl compounds from saturated ketones and aldehydes. organic-chemistry.orgorganic-chemistry.org

1,2-Diols: IBX typically oxidizes vicinal diols to α-dicarbonyl compounds without cleaving the C-C bond. wikipedia.orgchem-station.com

Thiols: Thiols can be converted to thiosulfonates. organic-chemistry.org

The following table provides an overview of the oxidation of various alcohols to their corresponding carbonyl compounds using IBX.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Reaction Conditions | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | IBX, DCM-H₂O, n-Bu₄NBr | - | orientjchem.org |

| Piperonyl alcohol | Piperonal | IBX, EtOAc | - | acs.org |

| Primary and Secondary Alcohols | Aldehydes and Ketones | IBX, Oxone (catalytic) | - | organic-chemistry.org |

| β-Hydroxyketones | β-Diketones | IBX | Superior to Swern and DMP | wikipedia.org |

Overview of Key Reactivity Patterns

The reactivity of IBX is governed by several factors, including the solvent, temperature, and the nature of the substrate. While initially believed to be effective only in DMSO, it has been demonstrated that IBX can function as a heterogeneous oxidant in other solvents at elevated temperatures. acs.orgaudreyli.com

Two primary mechanistic pathways have been proposed to explain the reactivity of IBX:

Hypervalent Twist Mechanism: For the oxidation of alcohols, a "hypervalent twist" mechanism has been suggested. chemicalbook.comwikipedia.orgnih.gov This involves a ligand exchange where the alcohol displaces the hydroxyl group on the iodine atom, followed by a conformational twist and an elimination step to yield the carbonyl compound and 2-iodosobenzoic acid (IBA). chemicalbook.comwikipedia.org Computational studies suggest that this twist is the rate-determining step. nih.govacs.org

Single Electron Transfer (SET) Mechanism: For the oxidation of substrates like benzylic positions and carbons α to carbonyls, a single electron transfer (SET) mechanism is believed to be operative. orientjchem.orgorganic-chemistry.org In this pathway, an electron is transferred from the substrate to IBX, generating a radical cation intermediate which then proceeds to the final oxidized product. orientjchem.orgorganic-chemistry.org

The following table summarizes some of the key reactivity patterns of IBX with different functional groups.

| Functional Group | Product Type | Key Features | Reference |

| Primary Alcohols | Aldehydes | High selectivity, no over-oxidation to carboxylic acids. | orientjchem.orgorientjchem.org |

| Secondary Alcohols | Ketones | Efficient and mild oxidation. | orientjchem.orgorientjchem.org |

| 1,2-Diols | α-Diketones | No C-C bond cleavage under standard conditions. | wikipedia.orgchem-station.com |

| Benzylic C-H | Carbonyls | Oxidation of benzylic methylenes and methyls. | orientjchem.orgorganic-chemistry.org |

| α-Carbonyl C-H | α,β-Unsaturated Carbonyls | Dehydrogenation of ketones and aldehydes. | organic-chemistry.orgorganic-chemistry.org |

| Thiols | Thiosulfonates | - | organic-chemistry.org |

| Amines | Imines | Possible under specific conditions. | chem-station.com |

Structure

3D Structure

Properties

IUPAC Name |

2-iodooxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-11-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVCATCRRUXRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodooxy Benzoic Acid and Its Analogues

Conventional Synthetic Pathways to 2-(Iodooxy)benzoic acid

The conventional synthesis of this compound primarily involves the oxidation of its precursor, 2-iodobenzoic acid. This transformation is achieved using strong stoichiometric oxidants.

Oxidation of 2-Iodobenzoic Acid Precursors

The foundational method for preparing IBX is the oxidation of 2-iodobenzoic acid. orientjchem.orgwikipedia.org This precursor is typically synthesized from anthranilic acid through a Sandmeyer reaction, which involves diazotization followed by reaction with an iodide salt. wikipedia.org The subsequent oxidation of 2-iodobenzoic acid cleaves the iodine-hydrogen bond and forms a hypervalent iodine(V) species.

Utilization of Stoichiometric Oxidants (e.g., Oxone, Potassium Bromate)

Various stoichiometric oxidants have been employed for the synthesis of IBX from 2-iodobenzoic acid. Among the most common are Oxone (a triple salt containing potassium peroxymonosulfate) and potassium bromate (B103136) in the presence of an acid. orientjchem.orgwikipedia.org

The use of Oxone is a widely adopted method due to its efficiency and the production of environmentally benign sulfate (B86663) salts as byproducts. orientjchem.org The reaction is typically performed in water at elevated temperatures. orientjchem.org Potassium bromate, in conjunction with sulfuric acid, is another effective, albeit traditional, oxidant for this transformation. wikipedia.orgzenodo.org

Table 1: Comparison of Stoichiometric Oxidants for the Synthesis of this compound

| Oxidant | Precursor | Reaction Conditions | Yield | Purity | Reference |

| Oxone | 2-Iodobenzoic acid | Water, 70°C, 3 hours | 80% | ≥95% | wikipedia.org |

| Oxone | 2-Iodobenzoic acid | Water, 70°C, 1 hour | 77% | ≥99% | wikipedia.org |

| Potassium Bromate/H₂SO₄ | 2-Iodobenzoic acid | Acetic acid, water | - | 92% | zenodo.org |

Note: '-' indicates data not specified in the source.

Optimizing Reaction Conditions for Synthesis Purity and Yield

The purity and yield of IBX are highly dependent on the reaction conditions. Key parameters that are often optimized include reaction temperature, time, and the stoichiometry of the oxidant.

For the Oxone-mediated synthesis, it has been demonstrated that a reaction temperature of 70°C for 3 hours results in a high yield of 80% with a purity of at least 95%. wikipedia.org Interestingly, a shorter reaction time of 1 hour at the same temperature can increase the purity to over 99%, albeit with a slight reduction in yield to 77%. wikipedia.org Using an excess of Oxone can also help to reduce the reaction time. orientjchem.org When using potassium hydrogen persulfate, a controlled addition of the 2-iodobenzoic acid solution and specific temperature profiles can lead to high purity and yield. google.com

Development of Modified and Supported this compound Systems

A significant drawback of IBX is its poor solubility in many common organic solvents, which can complicate its application in organic synthesis. wikipedia.org To address this limitation, researchers have developed water-soluble derivatives and polymer-supported versions of IBX.

Synthesis of Water-Soluble this compound Derivatives

The synthesis of water-soluble IBX derivatives aims to facilitate reactions in aqueous media and simplify post-reaction workup. One approach involves the introduction of a charged functional group onto the aromatic ring. For instance, a water-soluble derivative has been synthesized from 3-nitrophthalic acid. orientjchem.org This method involves the conversion of 3-nitrophthalic acid to 3-iodophthalic acid, followed by oxidation with potassium bromate. orientjchem.org Another example is the synthesis of an IBX derivative bearing a trimethylammonium group, which confers excellent water solubility. nih.gov

Table 2: Synthesis of a Water-Soluble IBX Derivative

| Starting Material | Key Steps | Oxidant | Final Product | Reference |

| 3-Nitrophthalic acid | Esterification, catalytic hydrogenation, diazotization, iodination | KBrO₃ | Water-soluble IBX derivative | orientjchem.org |

| - | Introduction of a trimethylammonium moiety | - | 5-Trimethylammonio-1,3-dioxo-1,3-dihydro-1λ(5)-benzo[d] orientjchem.orgnih.goviodoxol-1-ol anion | nih.gov |

Note: '-' indicates data not specified in the source.

Preparation of Polymer-Supported this compound Reagents

Immobilizing IBX on a solid support offers advantages such as ease of separation of the reagent and byproducts from the reaction mixture, and the potential for reagent recycling. orientjchem.org Various polymer backbones have been utilized for this purpose.

One method involves a three-step preparation from poly(p-methylstyrene). aston.ac.uk Another approach utilizes aminopropylsilica gel as the support. orientjchem.org In this synthesis, 2-amino-5-hydroxybenzoic acid is transformed into the tert-butyl ester of 2-iodo-5-hydroxy benzoic acid. The phenolic hydroxyl group is then coupled to the aminopropylsilica gel. Finally, cleavage of the tert-butyl ester and oxidation with Oxone affords the polymer-supported IBX reagent. orientjchem.org Soluble, non-crosslinked polystyrene-supported IBX has also been prepared and shown to have a good rate of conversion in the oxidation of benzyl (B1604629) alcohol. nih.gov

Table 3: Examples of Polymer-Supported IBX Reagents

| Polymer Support | Synthetic Approach | Application Example | Reference |

| Poly(p-methylstyrene) | Three-step synthesis | Oxidation of alcohols to aldehydes | aston.ac.uk |

| Aminopropylsilica gel | Coupling of a functionalized 2-iodobenzoic acid derivative followed by oxidation | Oxidation of primary and secondary alcohols | orientjchem.org |

| Non-crosslinked polystyrene | - | Oxidation of benzyl alcohol to benzaldehyde | nih.gov |

| Macroporous polymer resin | - | Oxidation of alcohols to aldehydes and ketones | nih.gov |

Note: '-' indicates data not specified in the source.

Immobilization of this compound in Alternative Media

The inherent issues with this compound (IBX), such as its potential explosiveness and poor solubility in common organic solvents, have driven the development of immobilized forms of the reagent. wikipedia.org These solid-supported and ionic liquid-supported versions often exhibit enhanced safety profiles, allow for easier product purification, and enable the recycling of the reagent. researchgate.net

Polymer-Supported IBX: One common strategy involves anchoring the IBX molecule to a polymer backbone. Polystyrene has been a popular choice for this purpose. A multi-step synthesis can be employed starting from poly(p-methylstyrene). This approach results in a polymer-supported IBX reagent that effectively oxidizes primary and benzylic alcohols to their corresponding aldehydes. researchgate.net Similarly, 5-hydroxy-2-iodobenzoic acid has been coupled to chloromethyl polystyrene, which is then oxidized to yield the active polymer-supported periodinane reagent. This solid-phase reagent has proven successful in converting alcohols to carbonyl compounds. orientjchem.org

Silica-Supported IBX: Another approach is the immobilization of IBX on a silica (B1680970) gel surface. In one synthetic route, 2-amino-5-hydroxybenzoic acid is converted to the tert-butyl ester of 2-iodo-5-hydroxy benzoic acid. The phenolic hydroxyl group is then coupled to aminopropylsilica gel. Following the cleavage of the ester and oxidation with Oxone, the silica-supported IBX is obtained. orientjchem.org This material serves as an effective oxidizing agent for primary and secondary alcohols in solvents like tetrahydrofuran (B95107) (THF), combining the benefits of a solid support with the oxidative power of IBX. orientjchem.org

Ionic Liquid-Supported IBX: Ionic liquids (ILs) represent another alternative medium for the application of IBX. Research has demonstrated the oxidation of alcohols using IBX in ionic liquids such as [bmim]BF4 and [bmim]PF6. These reactions proceed at room temperature with high selectivity and yield. organic-chemistry.org A significant advantage of this system is the straightforward recovery of both the ionic liquid and the reduced form of the oxidant, 2-iodosobenzoic acid (IBA). organic-chemistry.org Furthermore, a hydrophobic ionic liquid-supported IBX has been developed. The precursor, an ionic liquid-supported ortho-iodobenzoic acid, is generated and then oxidized in situ with Oxone to form the active IBX reagent. This recyclable system has been used to oxidize a variety of alcohols to aldehydes and ketones in excellent yields and can be regenerated and reused multiple times with only a slight decrease in activity. thieme-connect.com

Catalytic and Electrochemical Approaches to this compound and its Precursors

To overcome the hazards and stoichiometric requirements of pre-formed IBX, catalytic and electrochemical methods for its generation have been developed. These approaches enhance the safety and sustainability of oxidation reactions involving this hypervalent iodine reagent.

In Situ Generation of this compound from 2-Iodosobenzoic Acid

A highly effective and widely adopted strategy to circumvent the use of potentially explosive, isolated IBX is its in situ generation from stable precursors. organic-chemistry.org This method typically involves the re-oxidation of the reduced form of IBX, 2-iodosobenzoic acid (IBA), or its own precursor, 2-iodobenzoic acid, using a co-oxidant. organic-chemistry.orgnih.gov

The most common co-oxidant for this purpose is Oxone (2KHSO₅·KHSO₄·K₂SO₄). orientjchem.orgorganic-chemistry.org In a typical procedure, a catalytic amount of IBA or 2-iodobenzoic acid is added to a solution of the alcohol substrate in an eco-friendly solvent mixture, such as acetonitrile/water. organic-chemistry.orgresearchgate.net The addition of a stoichiometric amount of Oxone regenerates the active IBX in the reaction medium, which then oxidizes the alcohol. The reduced IBA is subsequently re-oxidized by Oxone, completing the catalytic cycle. organic-chemistry.org This protocol allows for the use of less hazardous and less expensive precursors as the actual catalytic species. organic-chemistry.org The method is applicable to a broad range of primary and secondary alcohols, converting them to the corresponding carboxylic acids or ketones in good to excellent yields. organic-chemistry.orgrsc.org

Table 1: Examples of Alcohol Oxidation Using Catalytically Generated IBX from 2-Iodobenzoic Acid and Oxone. Data sourced from Organic Letters, 2005, 7, 2933-2936. organic-chemistry.org

Electrochemical Synthesis of this compound

Electrochemical synthesis offers a modern, green, and inherently safer alternative for producing hypervalent iodine reagents, avoiding the need for strong chemical oxidants. researchgate.net The electrochemical synthesis of IBX from 2-iodobenzoic acid has been successfully demonstrated. researchgate.net

This process is typically carried out in a divided electrochemical cell using a boron-doped diamond (BDD) anode. researchgate.netresearchgate.net In an aqueous sulfuric acid solution (e.g., 0.2 M H₂SO₄), 2-iodobenzoic acid is first oxidized to the intermediate 2-iodosobenzoic acid (IBA) at potentials greater than 1.6 V vs. SCE. researchgate.net A subsequent oxidation of IBA to the final product, this compound (IBX), occurs at higher potentials, specifically above 1.8 V vs. SCE. researchgate.net

This anodic oxidation process exhibits high selectivity, with the only significant side reaction being oxygen evolution. researchgate.net The method allows for the selective synthesis of either IBA or IBX simply by controlling the electrode potential. researchgate.net Research has shown that this electrochemical approach can achieve high current efficiency (>50%) and excellent selectivity for IBX. researchgate.net This method provides a promising route for the scalable and safer production of IBX, minimizing waste generation compared to traditional chemical oxidation methods. iapchem.org

Table of Compounds

Mechanistic Investigations of 2 Iodooxy Benzoic Acid Mediated Transformations

Single Electron Transfer (SET) Processes in IBX Oxidations

Beyond its well-known capacity for alcohol oxidation, 2-(iodooxy)benzoic acid (IBX) can facilitate other oxidative transformations, such as the dehydrogenation of carbonyl compounds and the oxidation of benzylic positions. organic-chemistry.orgnih.gov Mechanistic investigations into these reactions have provided evidence for the involvement of a Single Electron Transfer (SET) pathway, particularly at elevated temperatures. acs.orgbaranlab.org

The proposed SET mechanism is initiated by the transfer of a single electron from an electron-rich substrate to IBX. nih.govorientjchem.org This process generates a substrate radical cation and an IBX radical anion. youtube.com For instance, in the oxidation of substrates with carbonyl functionalities or at benzylic carbon centers, the SET pathway is believed to be the operative mechanism leading to the formation of α,β-unsaturated carbonyl compounds or conjugated aromatic systems, respectively. organic-chemistry.orgnih.gov The versatility and chemoselectivity of IBX in these transformations can often be controlled by adjusting the reaction conditions. organic-chemistry.org This mechanistic understanding has expanded the utility of IBX beyond simple alcohol oxidations, establishing it as a valuable tool for more complex organic transformations. organic-chemistry.orgbaranlab.org

Hypervalent Twisting Mechanism in Alcohol Oxidation

A central and frequently discussed mechanism for the oxidation of alcohols by IBX is the "hypervalent twisting" mechanism. wordpress.com This model delineates a multi-step pathway that accounts for the conversion of an alcohol to the corresponding aldehyde or ketone.

The initial step of the oxidation process involves a reversible ligand exchange between the alcohol and the hydroxyl group on the IBX molecule. wordpress.comwikipedia.org This exchange leads to the formation of an intermediate, which has been characterized in DMSO-d6 solution as a 10-I-4 axial alkoxyiodinane oxide. acs.org Kinetic studies support a two-step mechanism for aliphatic alcohols, beginning with a rapid pre-equilibrium that forms this intermediate, followed by a slower, rate-determining step. acs.orgresearchgate.net The presence of water in the reaction medium is known to impede the reaction, which is consistent with a reversible ligand exchange mechanism where water can compete with the alcohol. guidechem.comchem-station.com

Following the formation of the alkoxyiodinane intermediate, a crucial rearrangement must occur. The iodine-oxygen double bond is not initially in the correct orientation for the subsequent elimination step. wikipedia.org A conformational "twist" is required to move the oxygen atom into the appropriate plane to allow for a concerted elimination reaction. wordpress.comwikipedia.org This elimination proceeds through a five-membered cyclic transition state, resulting in the formation of the carbonyl product, 2-iodosobenzoic acid (IBA), and water. wikipedia.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of IBX-mediated oxidations. bohrium.comrsc.org These theoretical studies provide detailed energetic landscapes of the reaction pathways, helping to identify transition states and intermediates.

A significant area of investigation and debate has been the identification of the rate-determining step (RDS) in the alcohol oxidation mechanism. bohrium.comnsf.gov Early computational studies suggested that the hypervalent twist itself was the RDS. wikipedia.org For example, calculations for the oxidation of methanol indicated that the hypervalent twist had the highest activation energy compared to the initial ligand exchange and the final elimination. wordpress.comwikipedia.org

| Reaction Step | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) |

|---|---|---|

| Ligand Exchange | 9.1 | 38 |

| Hypervalent Twist | 12.1 | 51 |

| Elimination | 4.7 | 20 |

Data sourced from computational studies suggesting the hypervalent twist as the rate-determining step. wordpress.comwikipedia.org

Further computational work has explored how modifications to the IBX structure can influence reactivity. By altering the linker group trans to the hydroxyl ligand, the energy barrier of the reductive elimination can be modulated. This "trans influence" has a strong correlation with the reaction rate. bohrium.comnsf.gov

| IBX Derivative Linker | Relative Energy Barrier (kcal/mol) |

|---|---|

| -CO-O- (IBX) | 0.0 |

| -SO2-O- | -2.2 |

| -CF2-O- | -2.2 |

Data illustrates the change in the transition state barrier for reductive elimination relative to standard IBX, as predicted by DFT calculations. Negative values indicate a lower barrier and thus a predicted faster reaction rate. nsf.gov

Characterization of Transition States and Intermediates

Mechanistic studies into transformations mediated by this compound (IBX) have identified several key transition states and intermediates, providing insight into the reaction pathways. Computational and experimental evidence has been crucial in elucidating these transient species.

In the oxidation of alcohols, a significant area of investigation has been the nature of the rate-determining step (RDS). While some initial computational studies proposed a "hypervalent twist" as the RDS, this has been contested by kinetic isotope effect (KIE) experiments and more recent computations using larger basis sets. bohrium.comnih.gov These later studies suggest that the reductive elimination step, which involves the cleavage of the C-H bond, is the actual rate-determining step. bohrium.comnih.gov The hypervalent twist is a rearrangement that positions the oxygen atom into the correct plane for a five-membered cyclic transition state, a necessary step for the concerted elimination to occur. wikipedia.org The steric hindrance between the ortho-hydrogen of the IBX core and the protons of the alkoxy group is thought to drive this twist. wikipedia.org

Table 1: Calculated Activation Energies for the IBX-Mediated Oxidation of Methanol

| Step | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) |

| Ligand Exchange | 9.1 | 38 |

| Hypervalent Twist | 12.1 | 51 |

| Elimination | 4.7 | 20 |

| Data sourced from computational chemistry calculations. wikipedia.orgwordpress.com |

For the oxidation of phenols to o-quinones, Density Functional Theory (DFT) calculations have characterized key intermediates. The process begins with a ligand exchange between IBX and the phenol (B47542), forming a phenolate complex. rsc.org This is followed by the first redox process, reducing iodine(V) to iodine(III) and forming a catechol-iodine(III) complex. rsc.org The electronic structure of the transition state for this first redox step indicates that the phenolate has some phenoxenium character. rsc.org

In the oxidative cleavage of vicinal diols, a distinct intermediate has been identified. The reaction proceeds through the formation of a 12-I-5 spirobicyclic periodinane intermediate, which then undergoes fragmentation to yield the final carbonyl products. wikipedia.orgwordpress.com This pathway contrasts with the oxidation of simple alcohols and highlights the substrate-dependent nature of the intermediates in IBX-mediated reactions.

Proposed Mechanisms for Specific Functional Group Conversions

The mechanisms of IBX-mediated transformations are highly dependent on the specific functional group being oxidized. The following sections detail the proposed pathways for several key conversions.

Oxidation of Alcohols to Aldehydes and Ketones:

The most studied application of IBX is the oxidation of primary and secondary alcohols. The consensus mechanism, supported by recent computational and experimental data, involves the following key steps: bohrium.comnih.govwikipedia.org

Ligand Exchange: The alcohol coordinates to the iodine(V) center, replacing a hydroxyl group to form an alkoxy-iodinane intermediate.

Reductive Elimination: This is considered the rate-determining step. bohrium.comnih.gov It involves a concerted process where the α-proton of the alcohol is abstracted, leading to the cleavage of the C-H bond and the reduction of the iodine(V) center to an iodine(III) species, 2-iodosobenzoic acid (IBA). The carbonyl compound is released in this step.

While the "hypervalent twist" was initially proposed as the rate-determining step, evidence now points towards reductive elimination. bohrium.comnih.gov The reactivity can be enhanced by the addition of Lewis acids, which coordinate to the IBX and lower the energy barrier of the transition state for reductive elimination. bohrium.com

Oxidation of Phenols to o-Quinones:

The regioselective double oxidation of phenols to o-quinones follows a multi-step mechanism elucidated by DFT calculations: rsc.org

Ligand Exchange: The reaction initiates with a ligand exchange between IBX and the phenol, yielding a phenolate complex.

First Redox Process (I(V) → I(III)): This step reduces the iodine center from +5 to +3 and forms a catechol-iodine(III) complex. The transition state for this process involves a species with partial phenoxenium ion character. The stability of this phenoxenium-like species is sensitive to substituents on the phenol ring, with electron-withdrawing groups increasing the energy barrier for this step. rsc.org

Second Redox Process (I(III) → I(I)): The catechol-iodine(III) intermediate undergoes a second oxidation, facilitated by a carboxylate-assisted transition state. This transition structure is stabilized by a hydrogen bond between the catechol hydroxyl group and the carboxylate group, ultimately producing the o-quinone and 2-iodobenzoic acid. rsc.org

Oxidative Cleavage of Vicinal Diols:

Under modified conditions, such as elevated temperatures or the use of trifluoroacetic acid, IBX can oxidatively cleave 1,2-diols. wikipedia.org The proposed mechanism involves:

Adduct Formation: An initial adduct is formed between IBX and the diol.

Cyclic Intermediate Formation: This adduct cyclizes to form a 12-I-5 spirobicyclic periodinane intermediate. wikipedia.orgwordpress.com

Fragmentation: The cyclic intermediate then fragments, breaking the carbon-carbon bond of the diol and yielding two carbonyl compounds.

Dehydrogenation of Carbonyl Compounds:

IBX can also be used for the dehydrogenation of ketones and aldehydes to form α,β-unsaturated carbonyl compounds. Mechanistic investigations suggest that these reactions can proceed via a single electron transfer (SET) mechanism. orientjchem.orgbaranlab.org In this pathway, an electron is transferred from the substrate to IBX, forming a radical cation which then reacts further to give the unsaturated product. orientjchem.orgbaranlab.org

Table 2: Summary of Proposed Mechanisms for IBX-Mediated Transformations

| Functional Group Conversion | Key Intermediates | Proposed Rate-Determining Step | Mechanistic Pathway |

| Alcohol → Aldehyde/Ketone | Alkoxy-iodinane | Reductive Elimination (C-H bond cleavage) | Ligand Exchange → Reductive Elimination |

| Phenol → o-Quinone | Phenolate complex, Catechol-iodine(III) complex | First Redox Process (I(V) → I(III)) | Ligand Exchange → Two-step Redox |

| Vicinal Diol → 2 Carbonyls | 12-I-5 Spirobicyclic periodinane | Fragmentation of cyclic intermediate | Adduct Formation → Cyclization → Fragmentation |

| Ketone/Aldehyde → α,β-Unsaturated Carbonyl | Radical cation | - | Single Electron Transfer (SET) |

Applications of 2 Iodooxy Benzoic Acid in Oxidative Functional Group Transformations

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. IBX has proven to be a highly efficient reagent for these conversions, offering excellent yields and selectivity. organic-chemistry.org

Selective Conversion of Primary Alcohols to Aldehydes

IBX is particularly well-suited for the oxidation of primary alcohols to aldehydes. wikipedia.org This transformation typically proceeds cleanly and without over-oxidation to the corresponding carboxylic acid, a common side reaction with many other oxidizing agents. orientjchem.org The reaction is often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or by heating a suspension of IBX in non-polar solvents. orientjchem.orgaudreyli.com

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | IBX, DMSO, rt, 4 h | 94 | wordpress.com |

| Piperonyl alcohol | Piperonal | IBX, EtOAc, reflux | >90 | audreyli.com |

| Cinnamyl alcohol | Cinnamaldehyde | IBX, DMSO, rt | 95 | researchgate.net |

| Geraniol | Geranial | IBX, DMSO, rt | 92 | researchgate.net |

Table 1: Oxidation of Primary Alcohols to Aldehydes using IBX

Oxidation of Secondary Alcohols to Ketones

Secondary alcohols are readily oxidized to the corresponding ketones in high yields using IBX. tsijournals.com The reaction conditions are similar to those used for primary alcohols, highlighting the broad applicability of this reagent. organic-chemistry.org

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Phenylethanol | Acetophenone | IBX, DMSO, rt | 96 | researchgate.net |

| Cyclohexanol | Cyclohexanone | IBX, EtOAc, reflux | >90 | audreyli.com |

| Menthol | Menthone | IBX, EtOAc, reflux | >90 | audreyli.com |

| Borneol | Camphor | IBX, DMSO, rt | 94 | researchgate.net |

Table 2: Oxidation of Secondary Alcohols to Ketones using IBX

Chemoselectivity and Regioselectivity in Poly-functionalized Substrates

A significant advantage of IBX is its remarkable chemoselectivity. In molecules containing multiple hydroxyl groups, IBX can selectively oxidize one over another. For instance, in a diol containing both a primary and a secondary alcohol, the secondary alcohol can be preferentially oxidized to a ketone, leaving the primary alcohol intact. organic-chemistry.orgorientjchem.org This selectivity is often achieved by using a phase transfer catalyst such as n-Bu4NBr in a biphasic system. orientjchem.org

Furthermore, IBX demonstrates regioselectivity in the oxidation of polyols. For example, in certain vicinal diols, IBX can oxidize one hydroxyl group selectively, leading to the formation of α-hydroxy ketones without cleavage of the carbon-carbon bond. wikipedia.org However, under modified conditions, such as elevated temperatures, oxidative cleavage of 1,3-diols can occur to furnish 1,2-diketones. organic-chemistry.org

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1,4-Butanediol | 4-Hydroxybutanal | IBX (1.5 equiv), CH2Cl2/H2O, n-Bu4NBr, rt | - | orientjchem.org |

| (±)-1,2-Octanediol | 1-Hydroxy-2-octanone | IBX, DMSO, rt | 85 | researchgate.net |

| 1-Phenyl-1,2-ethanediol | 2-Hydroxy-1-phenylethanone | IBX, DMSO, rt | 90 | researchgate.net |

| 1,3-Pentanediol | 2,3-Pentanedione | IBX (3.5 equiv), DMSO, rt | 88 | organic-chemistry.org |

Table 3: Chemoselective and Regioselective Oxidation of Poly-functionalized Substrates with IBX

Oxidation at Benzylic and Allylic Positions

IBX is also a potent reagent for the oxidation of activated C-H bonds at benzylic and allylic positions. orientjchem.org This allows for the direct conversion of hydrocarbons and other substrates containing these motifs into the corresponding carbonyl compounds. The oxidation of benzylic and allylic alcohols to their respective aldehydes and ketones proceeds efficiently under mild conditions. tsijournals.com

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Toluene (B28343) | Benzaldehyde | IBX, 85°C | - | orientjchem.org |

| Ethylbenzene | Acetophenone | IBX, 85°C | - | orientjchem.org |

| Cyclohexene | 2-Cyclohexen-1-one | IBX, DMSO, 80°C | 75 | organic-chemistry.org |

| α-Pinene | Verbenone | IBX, DMSO, 80°C | 60 | organic-chemistry.org |

Table 4: Oxidation at Benzylic and Allylic Positions with IBX

Transformations Involving Carbonyl Systems

Synthesis of α,β-Unsaturated Carbonyl Compounds from Carbonyl Precursors

IBX can be effectively employed for the synthesis of α,β-unsaturated carbonyl compounds from saturated carbonyl precursors. orientjchem.org This dehydrogenation reaction is a valuable transformation in organic synthesis, providing access to important building blocks. The reaction is believed to proceed through an enol or enolate intermediate. orientjchem.org By adjusting the stoichiometry of IBX and the reaction temperature, a remarkable degree of selectivity can be achieved. For example, the dehydrogenation of cyclooctanone (B32682) can yield either cyclooctenone or cyclooctadienone depending on the amount of IBX used. orientjchem.org

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanone | 2-Cyclohexen-1-one | IBX, DMSO, 80°C | 85 | organic-chemistry.org |

| 4-tert-Butylcyclohexanone | 4-tert-Butyl-2-cyclohexen-1-one | IBX, DMSO, 80°C | 82 | organic-chemistry.org |

| Cyclooctanone | 2-Cycloocten-1-one | IBX (1.0 equiv), reflux | 88 | orientjchem.org |

| Cyclooctanone | 2,7-Cyclooctadien-1-one | IBX (2.2 equiv), reflux | 75 | orientjchem.org |

Table 5: Synthesis of α,β-Unsaturated Carbonyl Compounds using IBX

2-(Iodooxy)benzoic acid has proven to be a powerful and selective oxidizing agent for a variety of important functional group transformations. Its utility in the oxidation of alcohols, the functionalization of benzylic and allylic positions, and the synthesis of α,β-unsaturated carbonyl compounds underscores its significance in modern synthetic chemistry. The mild reaction conditions, high yields, and notable chemo- and regioselectivity make IBX a preferred reagent for many complex synthetic challenges.

α-Hydroxylation of Carbonyl Compounds

This compound (IBX) has been effectively utilized for the direct α-hydroxylation of carbonyl compounds, providing a valuable method for the synthesis of α-hydroxy ketones and related structures under mild conditions. wikipedia.org This transformation is particularly noteworthy for its application to α-alkynyl carbonyl systems, where IBX facilitates the introduction of a hydroxyl group at the α-position without promoting dehydrogenation to form α,β-unsaturated products. organic-chemistry.orgorganic-chemistry.org

The reaction typically proceeds at room temperature in a solvent such as dimethyl sulfoxide (DMSO). orientjchem.org This method serves as a convenient alternative to traditional protocols that often require the pre-formation of enolates. organic-chemistry.org Research by Kirsch and co-workers demonstrated that various α-alkynyl ketones can be successfully hydroxylated to yield the corresponding tertiary alcohols. wikipedia.orgorganic-chemistry.org The process is tolerant of several functional groups, including ethers, silyl (B83357) ethers, and acetals. organic-chemistry.org This mildly acidic protocol expands the utility of IBX in constructing complex and functionally diverse molecules. organic-chemistry.orgorientjchem.org

| Substrate | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(2-Phenylethynyl)cyclohexanone | 2-Hydroxy-2-(2-phenylethynyl)cyclohexanone | DMSO | Good to Excellent | orientjchem.org |

| Various α-alkynyl ketones | Corresponding tertiary α-hydroxy ketones | DMSO | 55-91% | organic-chemistry.org |

Conversion of β-Hydroxyketones to β-Diketones

The oxidation of β-hydroxyketones to the corresponding β-diketones is a significant transformation in organic synthesis, and IBX has proven to be a highly efficient and superior reagent for this purpose. wikipedia.orgorganic-chemistry.orgnih.gov Systematic studies have demonstrated that IBX provides near-quantitative yields across a broad spectrum of substrates, outperforming other common oxidants like those used in Swern and Dess-Martin periodinane (DMP) oxidations. organic-chemistry.orgoregonstate.edu

The reaction is operationally simple, typically involving heating a solution of the β-hydroxyketone with IBX in a solvent like ethyl acetate (B1210297). oregonstate.edu A key advantage of using IBX is the ease of product purification; the heterogeneous nature of the oxidant allows for its removal by simple filtration. oregonstate.edu This avoids the need for column chromatography, which can often lead to the decomposition of sensitive β-diketone products. organic-chemistry.orgoregonstate.edu

IBX shows excellent tolerance for various structural motifs, including cyclic, acyclic, and α-halo-β-hydroxyketones. organic-chemistry.org Both syn- and anti-aldol diastereomers are oxidized effectively. oregonstate.edu Furthermore, IBX selectively oxidizes the β-hydroxyketone without affecting the resulting β-diketone, a problem encountered with reagents like DMP which can cause further oxidation and byproduct formation. organic-chemistry.orgoregonstate.edu This chemoselectivity ensures cleaner reaction mixtures and higher isolated yields, making IBX a reliable choice for both milligram- and gram-scale syntheses. organic-chemistry.orgorganic-chemistry.org

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl β-hydroxyketones | EtOAc | 77 | >95 | oregonstate.edu |

| Alkyl β-hydroxyketones | EtOAc | 77 | >95 | oregonstate.edu |

| Cyclic β-hydroxyketones | EtOAc | 77 | >95 | oregonstate.edu |

| α-Iodo-β-hydroxyketones | EtOAc | 77 | >95 | oregonstate.edu |

Oxidation of Silyl Enol Ethers

IBX is a potent reagent for the dehydrogenation of silyl enol ethers to furnish α,β-unsaturated carbonyl compounds. orientjchem.orgresearchgate.net This transformation provides a mild and selective method for the synthesis of enones. The reaction can be performed using IBX alone or with an N-oxide complex, such as IBX·4-methoxypyridine N-oxide (MPO), which often enhances reactivity and solubility. researchgate.netresearchgate.net

This method is particularly valuable in tandem with conjugate addition reactions. Silyl enol ethers formed in situ by trapping the enolate resulting from the addition of an organometallic reagent to an enone can be directly oxidized without isolation. researchgate.net This one-pot procedure allows for the efficient synthesis of functionalized α,β-unsaturated ketones. researchgate.netresearchgate.net The mechanism is thought to proceed through a single electron transfer (SET) from the silyl enol ether to IBX. orientjchem.org The reaction conditions are generally mild, making them compatible with a variety of functional groups. researchgate.net

| Reagent System | Transformation | Key Feature | Reference |

|---|---|---|---|

| IBX | Silyl enol ether → α,β-Unsaturated carbonyl compound | Mild dehydrogenation | researchgate.net |

| IBX/4-Methoxypyridine N-oxide (MPO) | Silyl enol ether → α,β-Unsaturated carbonyl compound | Used for in situ generated silyl enol ethers after conjugate addition | researchgate.netresearchgate.net |

Transformation of Oximes to Carbonyl Compounds

The regeneration of carbonyl compounds from oximes, a process known as deoximation, is a crucial step in synthetic sequences where oximes are used as protecting groups. nih.gov IBX has been employed as an effective reagent for this transformation. Research has shown that oximes derived from various aldehydes and ketones can be efficiently converted back to the parent carbonyl compounds in excellent yields using IBX. organic-chemistry.orgorganic-chemistry.org

A particularly noteworthy protocol involves conducting the reaction in water in the presence of β-cyclodextrin at room temperature. organic-chemistry.org This environmentally friendly method leverages supramolecular catalysis, where β-cyclodextrin is believed to form an inclusion complex with the substrate, facilitating the oxidation by IBX. organic-chemistry.org The process is compatible with a range of functional groups, including nitro, hydroxyl, methoxy, and halo groups, as well as conjugated double bonds. organic-chemistry.org This mild and efficient approach offers a significant advantage over many traditional deoximation methods that require harsh conditions or toxic reagents. organic-chemistry.org

Oxidations of Nitrogen-Containing Organic Substrates

Conversion of Amino Alcohols to Amino Carbonyl Compounds

A significant advantage of IBX as an oxidant is its high functional group tolerance, particularly its compatibility with amine functionalities. orientjchem.orgorientjchem.org This chemoselectivity makes IBX an excellent reagent for the oxidation of amino alcohols to the corresponding amino carbonyl compounds without affecting the nitrogen atom. orientjchem.orgtandfonline.com The oxidation of alcohols can be performed selectively in the presence of amines. orientjchem.org

This transformation is typically carried out under mild conditions. For instance, Fmoc-protected amino alcohols are cleanly oxidized to their respective aldehydes in high yields using IBX in ethyl acetate at elevated temperatures, with the addition of DMSO to accelerate the reaction. tandfonline.com The workup is often straightforward, requiring only filtration to remove the IBX byproducts, thus avoiding the need for chromatographic purification. tandfonline.com In some cases, the amine is protonated in situ with an acid like trifluoroacetic acid (TFA) to prevent its oxidation, further ensuring the selectivity of the reaction. orientjchem.org

Oxidation of Amines and Related Nitrogen Functionalities

IBX is a versatile oxidant for a wide range of nitrogen-containing substrates beyond amino alcohols. It has been successfully used for the generation of imines from both primary and secondary amines in high yields under mild conditions. organic-chemistry.orgchem-station.comorganic-chemistry.org The oxidation of unactivated cyclic amines, such as meso-pyrrolidines, to their corresponding imines has also been reported. rsc.orgnih.gov

The scope of IBX in oxidizing nitrogen functionalities is broad. It can facilitate the oxidative aromatization of nitrogen heterocycles and the conversion of hydroxylamines to oximes. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild, and the reagent exhibits good regioselectivity. organic-chemistry.org This reactivity allows for the synthesis of a diverse array of useful synthetic intermediates. For example, the imines generated in situ from the IBX-mediated oxidation of cyclic amines can be trapped in one-pot, diastereoselective Ugi-type and aza-Friedel–Crafts reactions. rsc.orgnih.gov

| Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|

| Secondary Amines | Imines | Notably high yields | organic-chemistry.orgorganic-chemistry.org |

| Primary Amines | Imines | Efficient conversion | chem-station.com |

| Unactivated Cyclic Amines (e.g., meso-pyrrolidines) | Imines | Mild and selective; enables one-pot tandem reactions | rsc.orgnih.gov |

| Nitrogen Heterocycles | Aromatized Heterocycles | Oxidative aromatization | organic-chemistry.org |

| Hydroxylamines | Oximes | High yields | researchgate.net |

Oxidations of Sulfur-Containing Organic Substrates

Hydrolysis of Thioacetals and Thioketals

This compound (IBX) serves as an effective reagent for the conversion of thioacetals and thioketals back to their corresponding carbonyl compounds. This transformation, often referred to as dethioacetalization, provides a crucial method for deprotection in organic synthesis. The reaction conditions can be tailored to accommodate a variety of substrates, with a notable protocol involving the use of IBX in the presence of β-cyclodextrin in water at room temperature. orientjchem.orgorganic-chemistry.orgthieme-connect.com This environmentally benign approach avoids the use of harsh organic solvents and proceeds under neutral conditions, making it compatible with a range of functional groups. organic-chemistry.org

The hydrolysis of aromatic thioacetals and thioketals using the IBX/β-cyclodextrin system in water has been shown to be particularly efficient, affording the desired carbonyl compounds in excellent yields. organic-chemistry.orgresearchgate.net The reaction is generally carried out by adding IBX to a solution of β-cyclodextrin in water, followed by the addition of the thioacetal or thioketal substrate. thieme-connect.com While this method is highly effective for aromatic substrates, reactions with thioacetals derived from aliphatic aldehydes have been reported to be less successful. orientjchem.org

It has been observed that the efficiency of IBX-mediated dethioacetalization can be structure-dependent. For instance, the oxidation of benzyl or allylthioacetals with IBX proceeds rapidly, whereas thioacetals with other alkyl groups may react slowly or not at all. The underlying mechanism for the hydrolysis of thioacetals using hypervalent iodine reagents like IBX involves the oxidation of the thioacetal to a sulfoxide or sulfone, which then undergoes water-mediated hydrolysis to furnish the carbonyl compound. tcichemicals.com

The following table summarizes representative examples of the hydrolysis of thioacetals and thioketals using this compound.

Table 1: Hydrolysis of Thioacetals and Thioketals with this compound

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | IBX, β-cyclodextrin, H₂O, rt | Benzaldehyde | 94 |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | IBX, β-cyclodextrin, H₂O, rt | 4-Methoxybenzaldehyde | 92 |

| 2-(4-Nitrophenyl)-1,3-dithiane | IBX, β-cyclodextrin, H₂O, rt | 4-Nitrobenzaldehyde | 90 |

| 2,2-Diphenyl-1,3-dithiolane | IBX, β-cyclodextrin, H₂O, rt | Benzophenone | 93 |

Oxidative Cleavage and Dehydrogenation Reactions

Oxidation of 1,2-Glycols without Carbon-Carbon Bond Cleavage

A significant application of this compound (IBX) in organic synthesis is the oxidation of 1,2-glycols (vicinal diols) to α-hydroxy ketones (acyloins) or α-diketones without the cleavage of the carbon-carbon bond. orientjchem.orgorientjchem.orgresearchgate.netbohrium.com This transformation is particularly valuable as many other oxidizing agents tend to cleave the glycol C-C bond. bohrium.com The reaction is typically carried out in dimethyl sulfoxide (DMSO) at room temperature, providing good to quantitative yields of the desired products. bohrium.com

The chemoselectivity of this oxidation has been demonstrated in various contexts. For instance, when a molecule contains both a primary and a secondary hydroxyl group, IBX can selectively oxidize the secondary alcohol to a ketone while leaving the primary alcohol intact. orientjchem.org Furthermore, IBX has been employed in the presence of β-cyclodextrin in a water/acetone mixture, which also facilitates the smooth oxidation of 1,2-diols to α-ketols or α-diketones without oxidative cleavage. acs.org This method has shown high selectivity for the oxidation of a secondary hydroxyl group that is alpha to a benzene (B151609) ring in vicinal diols. acs.org While the oxidation of primary and secondary alcohols with IBX generally requires 1.5 equivalents of the reagent, the oxidation of diols has been found to be more effective with 3.0 equivalents of IBX. orientjchem.org

The following table presents examples of the oxidation of 1,2-glycols using this compound without C-C bond cleavage.

Table 2: Oxidation of 1,2-Glycols with this compound without C-C Bond Cleavage

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,2-Diphenylethane-1,2-diol | IBX, DMSO, rt | Benzil | 95 |

| 1-Phenyl-1,2-ethanediol | IBX, DMSO, rt | 2-Hydroxy-1-phenylethanone | 90 |

| Cyclohexane-1,2-diol | IBX, DMSO, rt | 2-Hydroxycyclohexanone | 88 |

| 1,2-Hexanediol | IBX, DMSO, rt | 1-Hydroxy-2-hexanone | 85 |

Conditions for Oxidative Cleavage of Glycols

While this compound (IBX) is known for its ability to oxidize 1,2-glycols without cleaving the carbon-carbon bond under standard conditions, modified reaction parameters can lead to the oxidative cleavage of the glycol to yield two aldehyde or ketone fragments. wikipedia.org This alternative reaction pathway can be induced by conducting the reaction at elevated temperatures or by using trifluoroacetic acid (TFA) as a solvent or co-solvent. wikipedia.orgresearchgate.netrsc.org

The use of TFA is particularly effective in promoting the oxidative fragmentation of various 1,2-diols, including those that are strained or sterically hindered. rsc.orgsemanticscholar.org The protonating nature of TFA is believed to facilitate the formation of a key intermediate, a 12-I-5 spirobicyclic periodinane, which subsequently undergoes fragmentation to give the cleavage products. rsc.orgsemanticscholar.orgwordpress.com This method has been successfully applied to a range of diol types, including secondary,secondary-, secondary,tertiary-, and tertiary,tertiary-1,2-diols, leading to efficient oxidative cleavage. researchgate.netsemanticscholar.org

The reaction mechanism for the glycol cleavage is thought to begin with the formation of an adduct between IBX and DMSO, which then reacts with the incoming glycol. wikipedia.orgwordpress.com Following the elimination of a water molecule, the 12-I-5 spirobicyclic periodinane intermediate is formed, setting the stage for the fragmentation of the C-C bond. wikipedia.orgwordpress.com The presence of hydroxyl alpha protons can lead to a competing reaction, the oxidation to an acyloin. wikipedia.org

The following table provides examples of conditions that lead to the oxidative cleavage of glycols using this compound.

Table 3: Conditions for Oxidative Cleavage of Glycols with this compound

| Substrate | Reagents and Conditions | Product(s) |

|---|---|---|

| 1,2-Diphenylethane-1,2-diol | IBX, TFA, rt | Benzaldehyde |

| Pinacol | IBX, TFA, rt | Acetone |

| Cyclohexane-1,2-diol | IBX, elevated temperature | Adipaldehyde |

Reactivity Enhancements and Modified 2 Iodooxy Benzoic Acid Systems

Effects of Solvents and Temperature on 2-(Iodooxy)benzoic acid Reactivity

The reactivity of this compound is profoundly influenced by the choice of solvent and the reaction temperature, primarily due to its limited solubility. nih.govorientjchem.orgnih.gov Historically, dimethyl sulfoxide (B87167) (DMSO) was the solvent of choice for IBX-mediated oxidations because IBX is readily soluble in it. nih.gov However, the use of DMSO can complicate product isolation and limit the scope of the reaction.

It was a significant advancement to discover that IBX can function as an effective heterogeneous oxidant in a variety of other organic solvents at elevated temperatures. nih.govorganic-chemistry.orgwikipedia.org In solvents such as ethyl acetate (B1210297) (EtOAc) and 1,2-dichloroethane (B1671644) (DCE), increasing the temperature enhances the solubility of IBX sufficiently to allow for the smooth oxidation of alcohols to aldehydes and ketones. nih.govorientjchem.orgorganic-chemistry.orgwikipedia.org A key advantage of using these solvents is that the reduced byproduct, 2-iodosobenzoic acid (IBA), is insoluble at room temperature, permitting its easy removal by simple filtration. nih.govorganic-chemistry.orgwikipedia.org

Conversely, certain solvents are incompatible with IBX. For instance, tetrahydrofuran (B95107) (THF) and toluene (B28343) are susceptible to oxidation by IBX, leading to the formation of γ-butyrolactone and benzaldehyde, respectively, which results in complex reaction mixtures and lower yields of the desired product. nih.govorganic-chemistry.orgwikipedia.org

The interplay between solvent and temperature can also lead to the formation of distinct reactive species. For example, heating IBX in DMSO can generate a complex between the two, which acts as the active oxidizing agent in certain reactions, such as the dehydrogenation of ketones and aldehydes. rsc.org The rate of specific transformations, for instance, the oxidative rearrangement of tertiary allylic alcohols, has also been shown to increase with a rise in temperature. orientjchem.org Furthermore, ionic liquids have been explored as alternative solvents, in which IBX-mediated oxidations can proceed at an accelerated rate compared to conventional solvents. mdpi.com In some cases, oxidations can even be performed efficiently under solvent-free conditions at elevated temperatures. wikipedia.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| EtOAc | 80 | 3 | 94 | nih.gov |

| DCE | 80 | 3 | 96 | nih.gov |

| CH3CN | 80 | 3 | 95 | nih.gov |

| DMSO | 25 | 1 | 98 | nih.gov |

| THF | 65 | - | Solvent oxidation observed | nih.gov |

Role of Additives and Phase Transfer Catalysts in IBX Oxidations

The reactivity and selectivity of IBX oxidations can be further modulated through the use of additives and phase-transfer catalysts. These agents can alter the reaction mechanism or facilitate the interaction between reactants in multiphase systems.

A notable example of an additive that modifies the reaction outcome is trifluoroacetic acid (TFA). While IBX typically oxidizes 1,2-diols to the corresponding α-dicarbonyl compounds without cleaving the carbon-carbon bond, the addition of a protonating solvent like TFA promotes the formation of a different intermediate species (a 12-I-5 intermediate), leading to oxidative fragmentation of the diol. orientjchem.orgwikipedia.org Acetic acid has also been reported to enhance the rate of IBX-mediated oxidation of primary alcohols. nih.gov

Phase-transfer catalysts (PTCs) are particularly useful in biphasic solvent systems, such as dichloromethane-water, to facilitate the reaction between the water-insoluble substrate and the sparingly soluble IBX. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylammonium (B1195904) bromide (TEAB) have been effectively employed for this purpose. organic-chemistry.orgorganic-chemistry.orgtheaic.org For example, the combination of IBX and TBAB in a CH2Cl2-H2O mixture allows for the chemoselective oxidation of secondary alcohols to ketones, even in the presence of primary alcohols. mdpi.com This enhanced selectivity is attributed to the PTC facilitating the transfer of the active oxidant or the substrate across the phase boundary. nih.gov

| Substrate | Additive | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Octanediol | None | DMSO | 1-Hydroxyoctan-2-one | 90 | orientjchem.org |

| 1,2-Octanediol | TFA | CH2Cl2 | Heptanal | - | orientjchem.orgwikipedia.org |

| Benzyl (B1604629) Alcohol | Acetic Acid | CH3CN | Benzaldehyde | 97 | nih.gov |

| 4-Nitrobenzyl alcohol | n-Bu4NBr (TBAB) | DCM/H2O | 4-Nitrobenzaldehyde | 95 | mdpi.com |

Catalytic Systems Utilizing this compound or its Precursors

A significant drawback of using IBX as a stoichiometric oxidant is its poor atom economy and the potential hazards associated with its explosive nature, especially on a large scale. acsgcipr.org To address these issues, catalytic systems have been developed where IBX is generated in situ from a more stable precursor. This is typically achieved by using a catalytic amount of an iodine(III) or iodine(I) species along with a stoichiometric amount of a terminal co-oxidant.

The most common co-oxidant used for this purpose is Oxone® (2KHSO₅·KHSO₄·K₂SO₄). orientjchem.orgorganic-chemistry.orgrsc.org In these systems, a catalytic quantity of 2-iodobenzoic acid (IBA) or even 2-iodobenzoic acid (2-IBAcid) is used. organic-chemistry.org The co-oxidant, Oxone®, continuously re-oxidizes the reduced iodine species (IBA) back to the active oxidant, IBX, in the reaction mixture. This approach not only reduces the amount of the hazardous iodine(V) reagent required but also simplifies the reaction setup and can be more cost-effective and environmentally benign. organic-chemistry.orgrsc.org

Further advancements in this area include the development of more active catalytic systems. For instance, 2-iodoxybenzenesulfonic acid (IBS), generated in situ from its sodium salt, has been shown to be a much more active catalyst than IBX for the oxidation of alcohols with Oxone. nih.govorganic-chemistry.org The enhanced reactivity is attributed to the electronic properties of the sulfonate group. organic-chemistry.org Similarly, IBX derivatives with electron-donating groups on the aromatic ring have also demonstrated superior catalytic activity compared to the parent IBX. nih.gov

| Iodine Catalyst (mol%) | Co-oxidant | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-IBAcid (10) | Oxone | CH3CN/H2O | 1.5 | 98 (as acid) | organic-chemistry.org |

| IBA (10) | Oxone | CH3CN/H2O | 1.5 | 98 (as acid) | organic-chemistry.org |

| IBS precursor (1) | Oxone | CH3CN | 0.5 | 99 (as aldehyde) | organic-chemistry.org |

Application of Supported Reagents (e.g., Polymer-Bound IBX, Silica (B1680970) Gel Auxiliary)

To simplify product purification and enable the recycling of the oxidant, IBX has been immobilized on various solid supports. These supported reagents combine the reactivity of IBX with the practical advantages of heterogeneous systems.

Polymer-bound IBX, often prepared using a polystyrene backbone, has been successfully employed in the oxidation of alcohols. orientjchem.orgnih.gov After the reaction, the polymer-supported IBA byproduct can be easily removed by filtration. This spent reagent can then be collected, re-oxidized back to the active polymer-supported IBX, and reused in subsequent reactions, which is both economical and environmentally friendly. nih.gov Polystyrene-supported IBX has been shown to be effective for various transformations, including the dehydrogenation of flavanones. nih.gov

Similarly, IBX supported on silica gel has been developed as a convenient oxidizing agent. wikipedia.org The silica support provides a high surface area and mechanical stability, and like its polymer-supported counterpart, it allows for a straightforward workup procedure involving simple filtration to separate the reagent from the product solution.

Another approach involves the use of a "fluorous" tag. Fluorous IBX has been synthesized and used catalytically with Oxone as the co-oxidant. nih.gov The fluorous-tagged IBA byproduct can be easily recovered from the reaction mixture by filtration and reused, demonstrating the versatility of immobilization strategies in enhancing the practicality of IBX oxidations. nih.gov

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Polystyrene-IBX | Cyclohexane | Reflux | 5 | 98 | orientjchem.org |

| Silica Gel-IBX | CH2Cl2 | Reflux | - | - | wikipedia.org |

| Fluorous IBX (cat.) / Oxone | CH3CN/H2O | - | - | High | nih.gov |

Advanced 2 Iodooxy Benzoic Acid Derivatives and Their Potent Oxidative Properties

Synthesis and Structural Characterization of 2-(Iodooxy)benzoic acid Ditriflate

Among the most potent derivatives is this compound ditriflate, often referred to as IBX-ditriflate. This compound represents a significant leap in oxidative power compared to its parent, IBX.

Synthesis: IBX-ditriflate is synthesized through the reaction of this compound (IBX) with trifluoromethanesulfonic acid. rsc.orgrsc.org The preparation can be conducted on a multigram scale, yielding the product as a complex of IBX with two molecules of triflic acid, with yields reported to be in the range of 80 to 94%. rsc.org

Structural Characterization: Single-crystal X-ray crystallography has been instrumental in elucidating the unique structure of IBX-ditriflate. rsc.orgrsc.org The analysis reveals an unusual heptacoordinated geometry around the central iodine atom. rsc.org This high coordination number is accommodated by significant intermolecular secondary interactions within the crystal lattice. The structure is characterized by specific bond distances that provide insight into its reactivity. rsc.org

| Selected Bond | Distance (Å) |

| I(1)-O(1) | 1.896(3) |

| I(1)-O(2) | 1.910(3) |

| I(1)-O(5) | 2.189(3) |

| I(1)-O(8) | 2.502(3) |

| I(1)-C(1) | 2.103(4) |

Table 1: Selected bond distances in the molecule of this compound ditriflate, as determined by X-ray crystallography. Data sourced from research findings. rsc.org

Organosulfonate Derivatives (e.g., Tosylate, Mesylate) as Powerful Oxidants

In the pursuit of more powerful iodine(V) oxidants, researchers have successfully synthesized and characterized organosulfonate derivatives of IBX. rsc.orgnih.gov Specifically, the tosylate (IBX-OTs) and mesylate (IBX-OMs) derivatives have been prepared and identified as potent oxidizing agents. rsc.orgnih.govtpu.ru

These compounds are synthesized by the direct reaction of IBX with the corresponding sulfonic acids, such as p-toluenesulfonic acid for the tosylate and methanesulfonic acid for the mesylate. rsc.orgnih.gov The resulting IBX-organosulfonates are more powerful oxidants than the parent IBX. rsc.org For instance, the diacetate derivative of IBX-tosylate has also been synthesized and structurally characterized, revealing a heptacoordinated iodine geometry, similar to the ditriflate derivative but without significant intermolecular secondary interactions. rsc.orgnih.gov

Reactivity Profiles Towards Oxidation-Resistant Substrates (e.g., Polyfluoroalcohols, Hydrocarbons)

A key benchmark for a powerful oxidant is its ability to react with substrates that are generally considered inert or highly resistant to oxidation. IBX-ditriflate has demonstrated exceptional reactivity in this regard. rsc.orgrsc.orgresearchgate.net

It is capable of readily oxidizing challenging substrates, including:

Hydrocarbons: IBX-ditriflate is so reactive that it can oxidize common organic solvents like hexane (B92381) within minutes, producing a complex mixture of products. rsc.org

Polyfluoroalcohols: These alcohols are notoriously resistant to oxidation due to the strong electron-withdrawing effects of the fluorine atoms. IBX-ditriflate has been shown to effectively oxidize these challenging substrates. rsc.orgresearchgate.net

This enhanced reactivity significantly broadens the synthetic utility of hypervalent iodine(V) reagents, allowing for transformations that are difficult to achieve with milder oxidants like IBX or Dess-Martin periodinane. rsc.org

| Substrate Class | Reagent | Outcome | Reference |

| Hydrocarbons (e.g., hexane) | IBX-ditriflate | Rapid oxidation | rsc.org |

| Polyfluoroalcohols | IBX-ditriflate | Oxidation to corresponding carbonyls | rsc.orgrsc.org |

Table 2: Reactivity of IBX-ditriflate towards oxidation-resistant substrates.

Ionic Character of Iodine-Ligand Bonds and its Influence on Reactivity

The remarkable oxidative power of advanced IBX derivatives is fundamentally linked to the nature of the bonding at the hypervalent iodine center. The electronic structure of these compounds is often described by the three-center-four-electron (3c-4e) or "hypervalent bond" model. e-bookshelf.decardiff.ac.uk This bond is typically polarized, longer, and weaker than a standard covalent bond. acs.org

In derivatives like IBX-ditriflate, the presence of highly electronegative and excellent leaving groups like the triflate anion (OTf⁻) significantly enhances the ionic character of the iodine-ligand (I-OTf) bond. rsc.org X-ray crystallographic data supports this increased ionic character. rsc.org This polarization makes the iodine center highly electrophilic. rsc.orgresearchgate.net The increased electrophilicity of the iodine atom is directly responsible for the heightened reactivity of the compound in oxidation reactions. rsc.org This principle also applies to other derivatives, where strongly electron-withdrawing ligands increase the electrophilic nature of the iodine, thereby boosting its oxidizing capability. cardiff.ac.ukprinceton.edu

Comparative Analysis of 2 Iodooxy Benzoic Acid with Other Hypervalent Iodine Reagents

Distinguishing Features from Dess-Martin Periodinane (DMP)

IBX and Dess-Martin Periodinane (DMP) are closely related, as DMP is prepared from IBX. wikipedia.org Despite this relationship, they exhibit distinct properties that influence their application in organic synthesis.

Structural and Physical Properties: The primary structural difference lies in the acetate (B1210297) groups attached to the iodine atom in DMP, which are absent in IBX. wikipedia.org This structural modification significantly impacts their physical properties. IBX is notoriously insoluble in many common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgtsijournals.com This poor solubility can be a practical limitation, although reactions can sometimes be performed in suspension. wikipedia.org In contrast, the acetate groups in DMP render it much more soluble in common organic solvents like dichloromethane (B109758) (DCM) and chloroform. wikipedia.orgcommonorganicchemistry.com

Another key difference is their stability. While early reports suggested IBX was shock-sensitive, it was later found that this was likely due to residual potassium bromate (B103136) from its preparation. tsijournals.com Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid. wikipedia.orgbionity.com DMP is also known to be heat- and shock-sensitive and can exhibit an exotherm at temperatures above 130°C. organic-chemistry.org

Reactivity and Selectivity: DMP is generally considered a more reactive oxidizing agent than IBX, leading to shorter reaction times. wikipedia.org Both reagents are highly effective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without overoxidation to carboxylic acids. researchgate.netacs.org However, their reactivity profiles can differ with specific substrates. For instance, in the oxidation of β-hydroxyketones to β-diketones, IBX has been shown to provide superior yields compared to DMP. wikipedia.orgorientjchem.org Conversely, in the conversion of thiols to thiosulfonates, DMP is more effective in terms of reaction rate and the required equivalents of the reagent. organic-chemistry.org

The chemoselectivity of both reagents is a significant advantage. They can tolerate a wide range of sensitive functional groups. wikipedia.orgresearchgate.net For example, DMP can oxidize alcohols without affecting furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org Similarly, IBX is known to tolerate amine functionalities, allowing for the oxidation of amino alcohols to amino carbonyl compounds. orientjchem.orgresearchgate.net

| Feature | 2-(Iodooxy)benzoic acid (IBX) | Dess-Martin Periodinane (DMP) |

|---|---|---|

| Structure | 1-hydroxy-1λ5,2-benziodoxole-1,3-dione wikipedia.org | 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one wikipedia.org |

| Solubility | Insoluble in most common organic solvents except DMSO. wikipedia.orgtsijournals.com | Soluble in many common organic solvents (e.g., DCM, chloroform). wikipedia.org |

| Reactivity | Generally less reactive than DMP. wikipedia.org | More reactive than IBX, often leading to shorter reaction times. wikipedia.org |

| Key Applications | Oxidation of alcohols to aldehydes/ketones, oxidation of β-hydroxyketones. wikipedia.orgorientjchem.org | Oxidation of alcohols to aldehydes/ketones, especially with sensitive functional groups. wikipedia.org |

| Stability | Commercial preparations are stabilized; can be explosive if impure. tsijournals.com | Heat- and shock-sensitive. organic-chemistry.org |

Comparison with 2-Iodosobenzoic Acid (IBA) in Oxidative Transformations

2-Iodosobenzoic acid (IBA) is the reduced form of IBX and is the precursor in its synthesis. wikipedia.org While IBX is a potent oxidizing agent on its own, IBA can be used as a catalytic oxidant in the presence of a co-oxidant.

Oxidizing Power and Reaction Systems: IBX is a direct, stoichiometric oxidizing agent. wikipedia.org In contrast, IBA itself is not a strong enough oxidant for many transformations. However, it can be oxidized in situ to the active iodine(V) species (IBX) using a terminal oxidant, most commonly Oxone®. orientjchem.orgnih.gov This allows for the use of IBA in catalytic amounts, which is a significant advantage in terms of atom economy and cost. orientjchem.org The catalytic cycle involves the oxidation of the substrate by IBX, which is reduced to IBA, and the subsequent re-oxidation of IBA back to IBX by the co-oxidant. orientjchem.org

Scope of Oxidative Transformations: The scope of oxidative transformations achievable with the IBA/co-oxidant system is largely similar to that of stoichiometric IBX. This catalytic system has been successfully employed for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. organic-chemistry.org This approach combines the mild and selective nature of IBX-mediated oxidations with the benefits of a catalytic process.

| Feature | This compound (IBX) | 2-Iodosobenzoic Acid (IBA) |

|---|---|---|

| Role in Oxidation | Stoichiometric oxidizing agent. wikipedia.org | Catalytic oxidant in the presence of a co-oxidant (e.g., Oxone®). orientjchem.org |

| Oxidation State of Iodine | +5 | +3 |

| Reaction System | Used directly in stoichiometric amounts. | Used in catalytic amounts with a stoichiometric co-oxidant to regenerate the active I(V) species. orientjchem.org |

| Typical Transformations | Oxidation of alcohols, glycols, and other functional groups. wikipedia.orgorientjchem.org | Primarily used for the catalytic oxidation of alcohols. organic-chemistry.org |

Advantages and Limitations of IBX in Contemporary Organic Synthesis

IBX has established itself as a valuable tool in the arsenal (B13267) of synthetic organic chemists. However, like any reagent, it has both distinct advantages and notable limitations.

Advantages:

Mild and Selective Oxidation: One of the most significant advantages of IBX is its ability to perform oxidations under mild conditions, often at room temperature. researchgate.net It exhibits high chemoselectivity, tolerating a variety of sensitive functional groups that might not be compatible with harsher oxidizing agents. orientjchem.orgresearchgate.net This makes it particularly useful in the synthesis of complex molecules and natural products. orientjchem.org

No Over-oxidation: IBX is highly effective in oxidizing primary alcohols to aldehydes without the common problem of over-oxidation to carboxylic acids. acs.org This level of control is crucial in many synthetic routes.

Environmentally Benign: As a metal-free oxidant, IBX is considered more environmentally friendly than many heavy metal-based reagents, such as those containing chromium. tsijournals.com

Unique Reactivity: IBX can mediate transformations that are difficult to achieve with other oxidants. For example, it can oxidize vicinal diols to diketones without cleavage of the carbon-carbon bond, a valuable transformation in organic synthesis. wikipedia.orgresearchgate.net

Limitations:

Poor Solubility: The most significant drawback of IBX is its very low solubility in most common organic solvents, which can complicate reaction setup and product purification. wikipedia.orgtsijournals.com While DMSO is a suitable solvent, its high boiling point can make removal difficult. nih.gov To address this, polymer-supported and water-soluble derivatives of IBX have been developed. researchgate.netnih.govresearchgate.net

Explosive Nature of Impure Samples: Although commercially available IBX is stabilized, impure samples, particularly those contaminated with residual potassium bromate from synthesis, can be shock-sensitive and potentially explosive at elevated temperatures. tsijournals.comrsc.org

Stoichiometric Requirement: In its direct application, IBX is used in stoichiometric amounts, which can be a disadvantage in terms of atom economy, especially for large-scale syntheses. commonorganicchemistry.com The development of catalytic systems using IBA and a co-oxidant helps to mitigate this limitation. orientjchem.org

Cost: While not prohibitively expensive, the cost of IBX can be a consideration for industrial-scale applications compared to some other oxidizing agents. commonorganicchemistry.com

Strategic Applications of 2 Iodooxy Benzoic Acid in Complex Organic Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The reliability and chemoselectivity of 2-(Iodooxy)benzoic acid have made it an indispensable tool in the total synthesis of numerous natural products and bioactive molecules. Its ability to oxidize sensitive alcohols to the corresponding carbonyl compounds in the presence of other functional groups is a significant advantage in the late stages of complex synthetic routes. frontiersin.orgorientjchem.org